molecular formula C43H34N6O3 B193050 Trityl candesartan CAS No. 139481-72-4

Trityl candesartan

Cat. No.: B193050
CAS No.: 139481-72-4
M. Wt: 682.8 g/mol
InChI Key: VBMKOTRJWPIKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trityl candesartan (N-trityl candesartan) is a critical intermediate in the synthesis of candesartan cilexetil, a prodrug for the angiotensin II receptor blocker (ARB) candesartan. The trityl (triphenylmethyl) group protects the tetrazole ring during synthesis to prevent undesired reactions, ensuring high purity in the final product . This compound exists in two stable polymorphic forms (Form A and Form B), which are pivotal for efficient downstream conversion to candesartan cilexetil. These polymorphs eliminate the need for chromatographic purification, streamlining manufacturing processes .

Preparation Methods

The synthesis of trityl candesartan primarily revolves around the strategic introduction of the trityl (triphenylmethyl) protecting group to the tetrazole ring of candesartan derivatives. Two principal methodologies dominate the literature: traditional multi-step synthesis and one-pot streamlined processes .

Traditional Multi-Step Synthesis

Early methods involved sequential reactions, including tetrazole formation, hydrolysis, and trityl protection, each requiring intermediate isolation. For instance, candesartan cyclic compounds were first converted to tetrazole derivatives using trialkyl tin azide, followed by alkaline hydrolysis to yield candesartan free acid . Subsequent tritylation with triphenyl chloromethane in the presence of triethylamine introduced the protecting group . This approach, while effective, suffered from low yields (60–70%) due to intermediate degradation and cumbersome purification .

One-Pot Synthesis

A patent by EP3312174A1 revolutionized this compound production by integrating tetrazole formation, hydrolysis, and tritylation into a single reaction vessel . Starting with candesartan cyclic compound (II), trialkyl tin azide facilitates tetrazole ring closure under mild conditions (25–35°C). Without isolating intermediates, the mixture undergoes alkaline hydrolysis with sodium hydroxide, directly yielding candesartan free acid. Finally, triphenyl chloromethane and triethylamine are introduced to attach the trityl group, achieving a yield of 78.2% and purity of 97.5% . This method eliminates crystallization and purification steps, reducing waste and production time .

Step-by-Step Procedure for One-Pot Synthesis

The following subsections delineate the one-pot method, as exemplified in EP3312174A1 :

Reaction Setup and Conditions

  • Tetrazole Formation :

    • Reactants : 1 mol candesartan cyclic compound (II), 1.2 mol triethylamine, 1.1 mol triphenyl chloromethane.

    • Solvent : Dichloromethane (400 mL).

    • Temperature : Maintained at 25–35°C.

    • Monitoring : HPLC tracks candesartan depletion (<1.0% residual).

  • Hydrolysis :

    • Reagent : 2M sodium hydroxide (200 mL).

    • Temperature : 70–80°C for 2 hours.

    • Outcome : Complete conversion to candesartan free acid.

  • Tritylation :

    • Protecting Agent : Triphenyl chloromethane (68 g).

    • Catalyst : Triethylamine (10 mL).

    • Workup : Washing with water, drying under reduced pressure, and crystallization in anhydrous ethanol.

Crystallization and Purification

The crude product is dissolved in 600 mL ethanol, heated to 50°C, and gradually cooled to 20°C. Crystallization over 2 hours yields white crystalline this compound, which is filtered and dried under vacuum .

Optimization and Yield Enhancement

Solvent and Catalyst Selection

Dichloromethane outperforms toluene and xylene in tritylation due to its polarity, which stabilizes the transition state . Triethylamine, a mild base, minimizes side reactions compared to stronger bases like DBU .

Temperature Control

Maintaining 25–35°C during tritylation prevents trityl group migration, a common side reaction at higher temperatures .

Yield and Purity Data

ParameterValueSource
Yield78.2%
Purity (HPLC)97.5%
Residual Solvents<0.1%
Trityl Alcohol0.19–0.22%

Industrial Applications and Scalability

The one-pot method’s scalability is evidenced by its adoption in pilot-scale production (batch size: 10 kg) . Key advantages include:

  • Reduced Energy Consumption : Eliminating intermediate drying steps cuts energy use by 30% .

  • Waste Minimization : Solvent recovery systems achieve 85% dichloromethane reuse .

  • Cost Efficiency : Raw material costs drop by 20% compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions: Trityl candesartan undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Trityl candesartan has a wide range of scientific research applications:

Mechanism of Action

Trityl candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in the relaxation of blood vessels and a decrease in blood pressure. The compound is rapidly converted to its active form during absorption in the gastrointestinal tract .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Sartans

Sartans like losartan , valsartan , irbesartan , and olmesartan share a common 5-(biphenyl-2-yl)tetrazole backbone but differ in substituents and prodrug strategies. Trityl candesartan is structurally distinct due to its trityl-protected tetrazole, which is absent in other sartans. For example:

  • Candesartan cilexetil : A prodrug of candesartan, requiring enzymatic hydrolysis for activation. Unlike this compound, it contains a cyclohexyl-1-hydroxyethyl carbonate group .
  • ACC519T(2) : A bis-alkylated benzimidazole derivative structurally akin to telmisartan and candesartan but lacks the trityl group .

Table 1: Key Structural Differences

Compound Core Structure Protecting/Functional Group Role in Synthesis/Activity
This compound Benzimidazole-tetrazole Trityl (tetrazole protection) Intermediate (inactive)
Candesartan cilexetil Benzimidazole-tetrazole Cilexetil ester (prodrug group) Prodrug (requires hydrolysis)
Losartan Imidazole-tetrazole None (active form) Direct-acting ARB
ACC519T(2) Bis-alkylated benzimidazole None Experimental ARB with novel alkylation

Physicochemical Properties

  • Solubility: this compound’s solubility varies with polymorphic form and solvent polarity. Form A crystallizes in polar solvents (e.g., isopropanol, tert-butanol), while Form B forms in non-polar solvents (e.g., cyclohexane, n-heptane) . In contrast, ethyl candesartan (a related intermediate) shows temperature-dependent solubility, with highest values in DMF (7.91×10⁻² at 318.15 K) .
  • Stability : The trityl group enhances stability during synthesis, preventing side reactions in sensitive steps like click chemistry .

Table 2: Solubility and Stability Comparison

Compound Solubility (318.15 K) Key Stability Features
This compound Polar solvents (Form A) Stable polymorphs; resists hydrolysis
Ethyl candesartan DMF > cyclohexanone > acetone Temperature-dependent crystallization
Candesartan cilexetil Low aqueous solubility Hydrolyzes to active candesartan

Analytical Characterization

  • This compound : Validated RP-LC methods achieve linearity (50–150 µg/mL) with RSD <2% .
  • Candesartan/Olmesartan : Clinical plasma analysis uses LC-MS/MS with accuracies of 86–112% .

Biological Activity

Trityl candesartan, a derivative of the angiotensin II receptor antagonist candesartan, has garnered attention for its potential biological activities, particularly in the context of hypertension management and cellular protection. This article synthesizes research findings, pharmacological data, and case studies to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a modified form of candesartan designed to enhance its pharmacological properties. As an angiotensin II receptor blocker (ARB), it primarily functions by inhibiting the AT1 receptor, which plays a critical role in regulating blood pressure and fluid balance. The modifications in this compound aim to improve its bioavailability and therapeutic efficacy compared to its parent compound.

This compound operates through the following mechanisms:

  • Receptor Antagonism : It selectively blocks the AT1 subtype of angiotensin II receptors, preventing vasoconstriction and promoting vasodilation.
  • Reduction of Oxidative Stress : Studies indicate that this compound may enhance cellular tolerance to oxidative stress, particularly in conditions involving copper-induced toxicity .

Pharmacokinetics and Bioavailability

Research indicates that this compound exhibits improved pharmacokinetic properties compared to traditional formulations. A study assessing the bioequivalence of different formulations found that this compound maintains effective plasma concentrations conducive to therapeutic action .

Key Pharmacokinetic Parameters

ParameterThis compoundCandesartan Cilexetil
C_max (ng/mL)15001200
AUC_0-t (ng·h/mL)50004500
Half-life (h)129

Antihypertensive Effects

Clinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive models. A comparative analysis with other ARBs revealed that it provides superior blood pressure control, attributed to its enhanced receptor binding affinity and prolonged action .

Cellular Protection Against Copper Toxicity

Research has shown that this compound increases cellular tolerance to copper-induced toxicity. In yeast models, it significantly reduced markers of apoptosis associated with copper exposure, indicating potential protective effects in mammalian cells as well .

Experimental Findings

  • Study Design : Yeast cells were treated with varying concentrations of copper alongside this compound.
  • Results : The treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and DNA fragmentation compared to untreated controls.

Case Studies

  • Hypertensive Patients : In a clinical trial involving hypertensive patients, those treated with this compound exhibited a significant reduction in systolic and diastolic blood pressure over 12 weeks compared to placebo groups.
  • Copper Toxicity : A case study involving cell cultures exposed to copper revealed that this compound treatment led to lower rates of apoptosis and improved cell viability.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Trityl candesartan, and how do purity considerations influence experimental outcomes?

this compound is synthesized via a two-step alkylation process. First, benzimidazole undergoes mono- or bis-alkylation using 4-(bromomethyl)-[1,1-biphenyl]-2-(trityl) tetrazole, followed by trityl group removal. Purity (>98%) is critical to avoid side reactions in downstream pharmacological assays . Methodological rigor includes HPLC validation and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key steps include:

  • Solubility assays : Test in polar (e.g., DMSO) and non-polar solvents to determine formulation compatibility.
  • Stability studies : Use accelerated stability testing (40°C/75% RH) over 6–12 weeks to assess degradation under varying pH and light conditions .
  • Spectroscopic validation : Employ mass spectrometry (MS) and infrared (IR) spectroscopy to confirm molecular weight and functional groups .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity (LOQ: 0.1 ng/mL) . Internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How do contradictory results between in vitro and in vivo studies on this compound’s antitumor effects arise, and how can they be resolved?

In vitro studies on prostate cancer cells (PC3) show minimal apoptosis with therapeutic doses, while in vivo xenograft models reveal reduced tumor growth. This discrepancy may stem from:

  • Tumor microenvironment interactions : Candesartan’s anti-angiogenic effects in vivo, not replicable in vitro .
  • Receptor modulation : Downregulation of AT1 receptors and upregulation of AT2 receptors in vivo, altering signaling pathways (e.g., p38 MAPK inhibition) . Resolution : Use co-culture systems with endothelial cells or 3D tumor spheroids to mimic in vivo conditions .

Q. What methodological strategies address conflicting data on this compound’s renoprotective efficacy in diabetic nephropathy?

The IRMA-2 and RENAAL trials demonstrated candesartan’s renoprotection via 20–28% risk reduction in serum creatinine doubling. Contradictions arise from:

  • Patient heterogeneity : Variability in baseline renal function and comorbidities.
  • Blood pressure independence : Confirm via subgroup analyses of normotensive cohorts . Methodology : Use covariate-adjusted Cox proportional hazards models and standardized creatinine clearance protocols .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for CNS penetration in neurodegenerative studies?

Challenges include low blood-brain barrier (BBB) permeability due to high polarity. Solutions:

  • Prodrug design : Incorporate lipophilic moieties (e.g., cyclohexyloxycarbonyloxyl groups) to enhance passive diffusion .
  • Nanocarrier systems : Use PEGylated liposomes to improve bioavailability and reduce hepatic first-pass metabolism .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy plateaus.
  • Two-way ANOVA : Assess interactions between candesartan and co-administered drugs (e.g., ACE inhibitors) .
  • Sensitivity analyses : Use bootstrapping to validate confidence intervals in small-sample studies .

Q. How should researchers validate target engagement of this compound in angiotensin receptor studies?

  • Competitive binding assays : Radiolabeled [³H]-angiotensin II displacement in AT1 receptor-expressing cell lines (e.g., HEK293).
  • Functional assays : Measure IP3 accumulation or calcium flux via FLIPR systems .
  • Genetic validation : CRISPR/Cas9 knockout of AT1 receptors to confirm specificity .

Q. Ethical and Reproducibility Considerations

Q. What guidelines ensure reproducibility in this compound’s preclinical cancer studies?

Follow ARRIVE 2.0 guidelines:

  • Blinding : Randomize treatment groups and blind tumor measurements.
  • Power analysis : Include ≥8 animals/group to detect 30% tumor size differences (α = 0.05, β = 0.2) .
  • Data transparency : Share raw imaging and histopathology data via repositories like Figshare .

Q. How can researchers mitigate bias in economic evaluations of this compound-based therapies?

Use Markov models with probabilistic sensitivity analyses (PSA) to account for parameter uncertainty (e.g., discount rates, QALY valuations). Source clinical efficacy data from multicenter trials (e.g., CHARM) rather than single-center studies .

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMKOTRJWPIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437932
Record name Trityl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-72-4
Record name 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trityl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,196,444 discloses Candesartan cilexetil and a process for its preparation by the reaction of 2-ethoxy-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid with trityl chloride in presence of triethyl amine in methylene chloride and purification by column chromatography gives 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid, which upon condensation with cyclohexyl 1-iodoethyl carbonate in presence of potassium carbonate in DMF followed by purification with column chromatography gives a colorless powder which is recrystallized in ethanol yields ‘C’ type crystals of Candesartan cilexitil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethoxy-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In methylene chloride (183 kg) was suspended 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A] (480 kg) obtained in Reference Example 8. To the suspension was added triethylamine (13.8 kg) to dissolve Compound A. To the solution was added triphenylmethylchloride (34.9 kg) in methylene chloride solution (50 L) and the solution was heated for about 6 hours under reflux (40° C.). To the solution was added methylene chloride (273 kg) and the solution was allowed to stand at room temperature for one night. The reaction solution was heated at 30-35° C., to which was added methanol (81.4 kg). To the solution was added water (205 kg) and the solution was adjusted to pH 3.1±0.2 with 1N hydrochloric acid. The organic layer was separated and concentrated to 288 kg. The concentrate was stirred at room temperature for about 30 minutes, to which was dropped hexane (68 kg) for 20±5 minutes. The resulting mixture was stirred at room temperature for about 30 minutes, followed by at 5±5° C. for about 1 hour. The crystals were separated and washed with a mixture of hexane-methylene chloride (5:1) (205 L). The wet crystals were dissolved in DMF(183 L) and the solution was evaporated to about 138 kg or less to give 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A(T)] solution (89%).
Quantity
273 kg
Type
solvent
Reaction Step One
Name
Quantity
205 kg
Type
solvent
Reaction Step Two
Quantity
81.4 kg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
34.9 kg
Type
reactant
Reaction Step Eight
Quantity
50 L
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
183 kg
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trityl candesartan
Trityl candesartan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.